

4-Phenylbenzaldehyde: A Comprehensive Technical Guide to its Physical Properties

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Compound of Interest

Compound Name: 4-Phenylbenzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of **4-Phenylbenzaldehyde** (also known as 4-biphenylcarboxaldehyde). The information is curated for researchers, scientists, and professionals in drug development who utilize this compound as a key intermediate in organic synthesis. This document presents quantitative data in a structured format, details relevant experimental protocols, and includes a workflow diagram for physical property determination.

Core Physical and Chemical Properties

4-Phenylbenzaldehyde is a versatile aromatic aldehyde featuring a biphenyl scaffold with a formyl group.^[1] Its chemical formula is $C_{13}H_{10}O$.^[2] This structure contributes to its unique aromatic and reactive properties, making it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, dyes, and fragrances.^{[1][2]}

Quantitative Data Summary

The physical properties of **4-Phenylbenzaldehyde** are summarized in the table below for easy reference and comparison.

Property	Value	Units	Notes	Citations
Molecular Weight	182.22	g/mol	[1][2][3]	
Appearance	White to light yellow or cream solid/crystalline powder	-	[2][3][4][5]	
Melting Point	57 - 63	°C	A range is often reported, e.g., 57-59°C, 57-60°C, 57.3-57.9°C, 58°C.	[1][2][3][4][5][6]
Boiling Point	184	°C	At a reduced pressure of 11 mmHg. Another source reports 320°C at atmospheric pressure.	[1][3][4][5]
Density	1.107	g/cm ³	At 20°C.	[3][4][6]
Solubility	Insoluble in water. Soluble in alcohol, chloroform (slightly), and ethyl acetate (slightly).	-	[3][4][5][6]	
Flash Point	171.8 - 172	°C	[1][3][4]	
Vapor Pressure	0.025	Pa	At 25°C.	[3][5]
Refractive Index	~1.5994	-	Estimated value.	[3][5]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **4-Phenylbenzaldehyde**.

- ^1H NMR (CDCl_3): δ 10.06 (s, 1H, CHO), 7.42–7.96 (m, aromatic protons).^[1]
- IR (NaCl): Strong C=O stretch at 1700 cm^{-1} and C–H aromatic stretches at approximately 3031 cm^{-1} .^[1]

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of organic compounds like **4-Phenylbenzaldehyde**.

Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity.^[7] A sharp melting range typically signifies a pure substance, while impurities tend to depress and broaden the melting range.^{[7][8]}

Apparatus:

- Melting point apparatus (e.g., Thiele tube or a digital Meltemp apparatus)^{[7][8]}
- Capillary tubes (sealed at one end)^{[7][9]}
- Thermometer^{[7][8]}
- Heating medium (e.g., mineral oil for Thiele tube)^[8]
- Mortar and pestle

Procedure:

- Sample Preparation: A small amount of the crystalline **4-Phenylbenzaldehyde** is finely powdered using a mortar and pestle.^{[8][10]}
- Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped to pack the solid into the sealed end,

aiming for a sample height of 1-2 mm.[9][10]

- Apparatus Setup: The packed capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[8][9] This assembly is then placed in the melting point apparatus.[7][8]
- Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[8]
- Observation: The temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample becomes a clear liquid (T_2) are recorded. The melting point is reported as the range $T_1 - T_2$. [7][10][11]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[12][13] For compounds that may decompose at their atmospheric boiling point, determination under reduced pressure is common.

Apparatus:

- Small test tube (fusion tube)[14][15]
- Capillary tube (sealed at one end)[14][15]
- Thermometer[12][14]
- Heating apparatus (e.g., Thiele tube with heating oil or an aluminum block)[14][15]
- Beaker and tripod stand (if using an oil bath)[9]

Procedure:

- Sample Preparation: A small amount of liquid **4-Phenylbenzaldehyde** (if melted) is placed into the small test tube.[12][14]
- Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid in the test tube.[14][15]

- Apparatus Assembly: The test tube is attached to a thermometer and immersed in a heating bath (e.g., Thiele tube).[\[13\]](#)
- Heating: The apparatus is heated gently.[\[14\]](#) As the temperature rises, air trapped in the capillary tube will expand and escape as a slow stream of bubbles.
- Observation: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.[\[14\]](#) At this point, the heating is stopped. The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.[\[13\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound.[\[16\]](#)

Procedure for ^1H NMR:

- Sample Preparation: Accurately weigh 5-20 mg of **4-Phenylbenzaldehyde** and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3) in a clean vial.[\[16\]](#)
- Transfer to NMR Tube: Using a pipette, transfer the solution into a clean 5 mm NMR tube. The liquid level should be about 4.0 to 5.0 cm from the bottom.[\[16\]](#)
- Spectrometer Setup: The NMR tube is placed in a spinner and inserted into the NMR spectrometer.[\[17\]](#)
- Data Acquisition: The spectrometer is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.[\[16\]](#) The ^1H NMR spectrum is then acquired using an appropriate pulse sequence.[\[16\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Procedure (KBr Pellet Method):

- **Sample Preparation:** A small amount of **4-Phenylbenzaldehyde** is ground with dry potassium bromide (KBr) powder in a mortar.
- **Pellet Formation:** The mixture is placed in a pellet press and compressed under high pressure to form a thin, transparent pellet.
- **Spectral Acquisition:** The KBr pellet is placed in the sample holder of an IR spectrometer, and the spectrum is recorded.

Mass Spectrometry (MS)

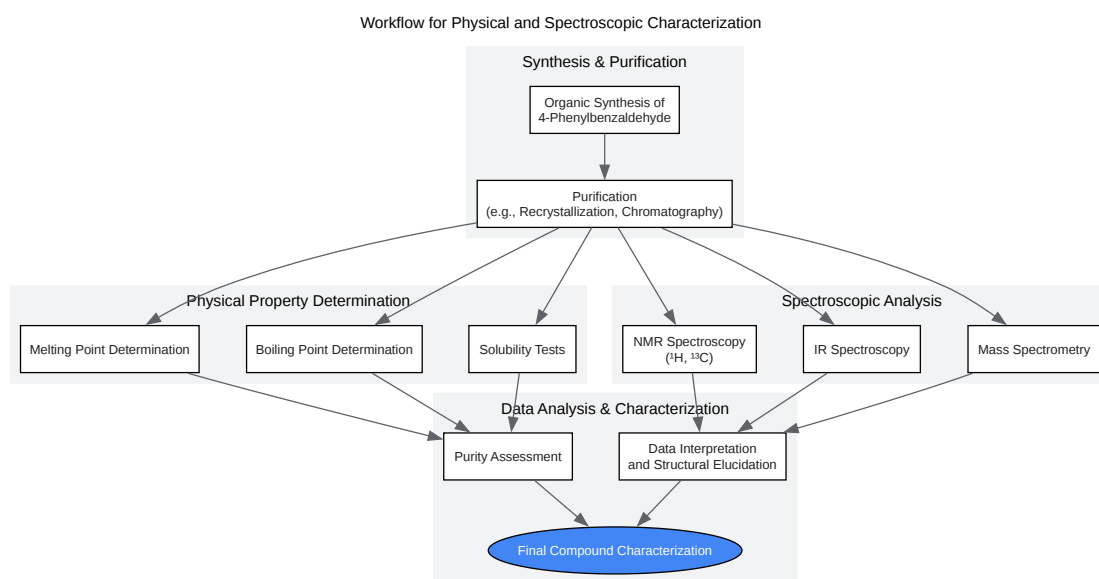
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.^[18]

General Procedure (Electron Ionization - EI):

- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.^[19]
- **Ionization:** The gaseous molecules are bombarded with a high-energy electron beam, causing them to lose an electron and form a positively charged molecular ion (radical cation).^{[18][19]} This process can also cause the molecular ion to fragment.^[19]
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or magnetic sector).^{[18][19]}
- **Detection:** The separated ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.^[18]

Visualization

The following diagram illustrates a general workflow for the physical and spectroscopic characterization of a synthesized organic compound like **4-Phenylbenzaldehyde**.



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